molecular formula C13H20N2OS B1487093 6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098095-76-0

6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1487093
CAS RN: 2098095-76-0
M. Wt: 252.38 g/mol
InChI Key: IVIPLTZSBPGFAW-UHFFFAOYSA-N
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Description

6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as 6-CEMTP, is an organic compound with a broad range of applications in both scientific research and industry. It is a derivative of the pyrimidine ring system and can be used in synthesizing and studying a variety of biologically active compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Under Microwave-Assisted Conditions : A study by Dabiri et al. (2007) discusses the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, including compounds similar to the one , using a one-pot, microwave-assisted condensation process. This method highlights an approach for synthesizing structurally related compounds in high yields, demonstrating the compound's relevance in chemical synthesis and material science Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007.

  • Antimicrobial Activity of Derivatives : Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, which are structurally related to the queried compound. This study indicates the potential for derivatives of the compound to be applied in the development of new antimicrobial agents, showcasing its importance in medicinal chemistry and pharmacology Abdel-rahman, Bakhite, & Al-Taifi, 2002.

  • HIV-1 Reverse Transcriptase Inhibition : Research by Zhang et al. (2013) on DB-02, a derivative with a cyclohexylmethyl substituent, demonstrated nanomolar activity against HIV-1, indicating its potential as a novel non-nucleoside reverse transcriptase inhibitor. This compound's low cytotoxicity and potent anti-HIV-1 activity against various strains underscore its potential application in antiviral research Zhang et al., 2013.

  • Antifungal Activity : Araghi et al. (2020) reported on the synthesis and antifungal activity evaluation of pyrimido[4,5-b]quinolins derived from a similar compound, highlighting its application in addressing fungal infections. The study demonstrated the efficacy of these derivatives against various fungal strains, providing a basis for further exploration in antifungal drug development Araghi, Mirjalili, Zamani, Khabnadideh, Zomoridian, Faghih, & Arabi, 2020.

properties

IUPAC Name

4-(2-cyclohexylethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-17-13-14-11(9-12(16)15-13)8-7-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIPLTZSBPGFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-cyclohexylethyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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